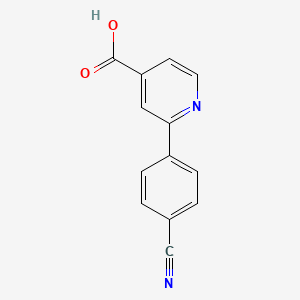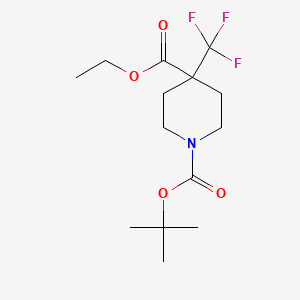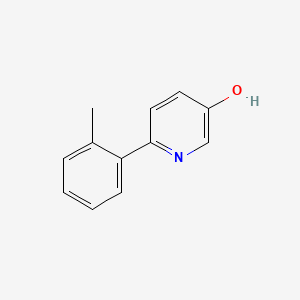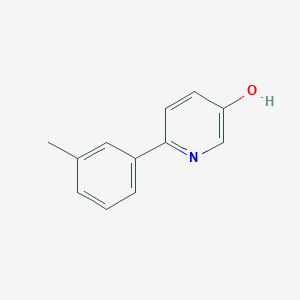
2-(4-Cyanophenyl)isonicotinic acid
Vue d'ensemble
Description
“2-(4-Cyanophenyl)isonicotinic acid” is a derivative of isonicotinic acid . It has the molecular formula C13H8N2O2 . Isonicotinic acid, also known as pyridine-4-carboxylic acid, is an organic compound with the formula C5H4N(CO2H). It is a derivative of pyridine with a carboxylic acid substituent at the 4-position .
Molecular Structure Analysis
The molecular structure of “2-(4-Cyanophenyl)isonicotinic acid” consists of a pyridine ring (a six-membered ring with five carbon atoms and one nitrogen atom) with a carboxylic acid substituent at the 4-position and a cyanophenyl group at the 2-position .
Applications De Recherche Scientifique
Catalytic and Synthesis Applications
Green Synthesis Methods : 2-(4-Cyanophenyl)isonicotinic acid, as a derivative of isonicotinic acid, has been utilized in the green synthesis of pyranopyrazoles. This method employs isonicotinic acid as a dual and biological organocatalyst for a one-pot condensation reaction, providing an environmentally friendly synthesis approach (Zolfigol et al., 2013).
Innovative Reaction Methods : The compound has been involved in the α-cyanation of isonicotinic acid N-oxide, leading to the synthesis of significant pharmaceutical compounds like xanthine oxidoreductase inhibitors (Huo et al., 2008).
Material Science and Photovoltaics
Advanced Material Synthesis : Isonicotinic acid derivatives, including 2-(4-Cyanophenyl)isonicotinic acid, have been used in the synthesis of luminescent silver(I) dimers, demonstrating potential in the construction of multidimensional metal-organic coordination networks with potential applications in fluorescence probing (Yuan & Liu, 2005).
Solar Cell Enhancement : The derivatives of isonicotinic acid, such as 2-(4-Cyanophenyl)isonicotinic acid, have shown promising results in enhancing the photovoltaic performance of dye-sensitized solar cells, indicating their potential role in the development of more efficient renewable energy sources (Bagheri & Dehghani, 2015).
Medical and Pharmaceutical Research
- Drug Synthesis and Antimicrobial Applications : This compound has been utilized in the synthesis of antimicrobial agents, demonstrating significant activity against various microbial strains. Its role in the synthesis of compounds with antimicrobial properties highlights its importance in pharmaceutical research (Viveka et al., 2013).
Environmental Science
- Selective Adsorbents for Environmental Cleanup : In environmental science, derivatives of isonicotinic acid have been employed in creating selective adsorbents for the removal of specific contaminants from water, demonstrating the compound’s potential in environmental remediation and pollution control (Ren et al., 2013).
Propriétés
IUPAC Name |
2-(4-cyanophenyl)pyridine-4-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H8N2O2/c14-8-9-1-3-10(4-2-9)12-7-11(13(16)17)5-6-15-12/h1-7H,(H,16,17) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AMVOHNYZDRUSSS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C#N)C2=NC=CC(=C2)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H8N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20679494 | |
| Record name | 2-(4-Cyanophenyl)pyridine-4-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20679494 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
224.21 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-Cyanophenyl)isonicotinic acid | |
CAS RN |
1255637-06-9 | |
| Record name | 2-(4-Cyanophenyl)pyridine-4-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20679494 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![2-Bromo-6-chlorobenzo[d]oxazole](/img/structure/B3226315.png)

![6,7-dihydro-5H-pyrrolo[3,2-c]pyridazine](/img/structure/B3226331.png)









![[(4-Methyl-1,3-benzoxazol-2-yl)methyl]amine hydrochloride](/img/structure/B3226433.png)